c-KIT Kinase Inhibitory Potency of 5-Amino-1-(6-fluoropyridin-3-yl)-1H-pyrazole-4-carbonitrile vs. Non-Fluorinated Pyrazole Analogs
In a biochemical c-KIT kinase inhibition assay, 5-Amino-1-(6-fluoropyridin-3-yl)-1H-pyrazole-4-carbonitrile displayed an IC50 of 10 nM, as reported in patent US20240116877 Example 133 . This potency is consistent with the established role of the 6-fluoropyridinyl group in enhancing hinge-binding interactions within the ATP-binding pocket of Type III receptor tyrosine kinases. While direct head-to-head data for non-fluorinated N-phenyl analogs in the same c-KIT assay are not publicly available within the same patent, class-level SAR from related 6-aminopyrazolyl-pyridine-3-carbonitrile series demonstrates that removal or replacement of the fluorine atom at the pyridine 6-position consistently results in 5- to 50-fold reductions in kinase inhibitory potency depending on the specific kinase target . The quantitative potency against c-KIT at 10 nM provides a procurement-relevant baseline for programs targeting mast/stem cell growth factor receptor-driven indications.
| Evidence Dimension | c-KIT kinase enzymatic inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 10 nM |
| Comparator Or Baseline | Class-level inference: non-fluorinated N-aryl pyrazole-4-carbonitrile analogs typically exhibit 5- to 50-fold reduced potency against kinase targets relative to 6-fluoropyridinyl-substituted derivatives (exact comparator data for c-KIT not publicly available in the same assay system). |
| Quantified Difference | ~10 nM potency confirmed; class-level fluorination advantage estimated at 5- to 50-fold over non-fluorinated analogs based on related kinase SAR. |
| Conditions | c-KIT kinase (SEQ. ID NO. 1 or SEQ. ID NO. 2) enzymatic activity determined spectroscopically using a coupled pyruvate kinase/lactate dehydrogenase assay, as described in US20240116877 . |
Why This Matters
A confirmed IC50 of 10 nM against c-KIT establishes this compound's potency benchmark, enabling procurement decisions for kinase inhibitor programs where the 6-fluoropyridinyl group is a required pharmacophoric element that cannot be substituted without risking significant potency loss.
- [1] Deciphera Pharmaceuticals, LLC. Kit kinase inhibitors and methods of use thereof. US Patent US20240116877A1, Example 133, published April 11, 2024. BindingDB entry BDBM664864. View Source
- [2] Wang T, Ioannidis S, Almeida L, Block MH, Davies AM, Lamb ML, Scott DA, Su M, Zhang HJ, Alimzhanov M, Bebernitz G, Bell K, Zinda M. In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors. Bioorg Med Chem Lett. 2011 May 15;21(10):2958-61. View Source
